Ro 23-3423

Description

Properties

CAS No. |

110996-51-5 |

|---|---|

Molecular Formula |

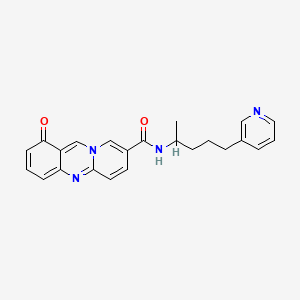

C23H22N4O2 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-oxo-N-(5-pyridin-3-ylpentan-2-yl)pyrido[2,1-b]quinazoline-8-carboxamide |

InChI |

InChI=1S/C23H22N4O2/c1-16(5-2-6-17-7-4-12-24-13-17)25-23(29)18-10-11-22-26-20-8-3-9-21(28)19(20)15-27(22)14-18/h3-4,7-16H,2,5-6H2,1H3,(H,25,29) |

InChI Key |

XGWLCZMAVDFGQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)NC(=O)C2=CN3C=C4C(=O)C=CC=C4N=C3C=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(1-methyl-4-(3-pyridinyl)butyl)(1-oxo)-1H-pyrido(2,1-8)quinazoline-8-carboxamide Ro 23-3423 Ro-23-3423 |

Origin of Product |

United States |

Foundational & Exploratory

Ro 23-3423: A Technical Overview of its Mechanism of Action as a Thromboxane Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-3423 is a potent and selective pyridoquinazoline derivative that functions as a competitive inhibitor of thromboxane A2 synthase. Its primary mechanism of action involves the direct blockade of the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator in platelet aggregation and vasoconstriction. This targeted inhibition leads to a redirection of the arachidonic acid cascade, resulting in increased production of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which possess vasodilatory and anti-aggregatory properties. At higher concentrations, this compound has also been observed to exhibit inhibitory effects on cyclooxygenase (COX), the enzyme responsible for the initial conversion of arachidonic acid to PGH2. This dual-action profile contributes to its complex pharmacological effects, including a dose-dependent reduction in systemic vascular resistance and arterial pressure. This document provides a comprehensive technical guide on the mechanism of action of this compound, including quantitative data, experimental methodologies, and visual representations of its role in cellular signaling pathways.

Core Mechanism of Action: Thromboxane Synthase Inhibition

This compound selectively targets and inhibits thromboxane synthase, the terminal enzyme in the synthesis of thromboxane A2. By blocking this enzyme, this compound prevents the formation of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is competitive, suggesting that this compound binds to the active site of the enzyme, thereby preventing the substrate, PGH2, from being converted to TXA2.

Quantitative Data: In Vitro Inhibition

The potency of this compound as a thromboxane synthase inhibitor has been quantified in vitro. The following table summarizes the key inhibitory concentration:

| Parameter | Value | Enzyme Source |

| IC50 | 0.33 µM | Human platelet microsomal thromboxane synthase |

Pharmacological Effects: In Vivo Studies

In vivo studies in an ovine model of endotoxemia have demonstrated the dose-dependent physiological effects of this compound. These studies highlight the compound's ability to modulate prostaglandin levels and influence hemodynamic parameters.

Dose-Dependent Effects on Prostaglandin Levels and Hemodynamics

The administration of this compound in sheep resulted in significant, dose-dependent changes in plasma prostaglandin levels and key hemodynamic measures.

| Dose of this compound | Effect on Plasma Thromboxane B2 (TxB2) | Effect on Plasma 6-keto-PGF1α (Prostacyclin metabolite) | Effect on Plasma PGF2α & PGE2 | Effect on Systemic Vascular Resistance (SVR) | Effect on Systemic Arterial Pressure (SAP) |

| Increasing Doses | Significantly Inhibited | Increased | Increased | Reduced (r = -0.80) | Reduced (r = -0.92) |

| 20 and 30 mg/kg | - | - | - | - | Mean SAP fell from 80 to 50 mm Hg |

| > 30 mg/kg (Blood levels > 10 µg/ml) | - | Reduced | Reduced | - | - |

Data from in vivo studies in anesthetized sheep with E. coli endotoxin infusion.[1]

Signaling Pathway

The mechanism of action of this compound can be visualized within the context of the arachidonic acid metabolic pathway. This compound primarily acts on thromboxane synthase, but at higher concentrations, it also affects cyclooxygenase.

References

Ro 23-3423: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Review of a Potent Thromboxane Synthase Inhibitor

Abstract

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase, an enzyme crucial in the biosynthesis of thromboxane A2 (TxA2). TxA2 is a powerful mediator of platelet aggregation and vasoconstriction, implicating it in the pathophysiology of various cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound for further investigation and potential therapeutic application.

Introduction

Thromboxane A2 (TxA2) is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) and thromboxane synthase pathways.[1] It exerts its biological effects by binding to the T-prostanoid (TP) receptor, a G-protein coupled receptor.[2] The activation of the TP receptor triggers a signaling cascade that leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[1][2] Consequently, the inhibition of TxA2 production has been a significant area of research for the development of antithrombotic and anti-inflammatory therapies.

This compound has been identified as a specific inhibitor of thromboxane synthase, the terminal enzyme in the TxA2 biosynthesis pathway.[3] By selectively blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) to TxA2, thereby reducing its pathological effects. This document details the available scientific information on this compound, with a focus on its quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzyme thromboxane synthase. This inhibition leads to a redirection of the prostaglandin endoperoxide (PGH2) substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α). This shunting of PGH2 metabolism is a key aspect of the therapeutic potential of thromboxane synthase inhibitors.

The signaling pathway of thromboxane A2 begins with the binding of TxA2 to its G-protein coupled receptor, the TP receptor. The TP receptor couples to Gq and G12/G13 families of G proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and aggregation.

-

G12/G13 Pathway: Coupling to G12/G13 activates Rho GTPases, which are key regulators of the actin cytoskeleton. This pathway is primarily involved in the initial platelet shape change.

The following diagram illustrates the thromboxane A2 signaling pathway and the point of intervention for this compound.

References

In-depth Technical Guide: Ro 23-3423 Inhibition of Thromboxane Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Ro 23-3423 on thromboxane synthase. It includes quantitative data, detailed experimental methodologies, and a visual representation of the relevant biochemical pathways.

Quantitative Data: IC50 Value of this compound

The inhibitory potency of this compound against thromboxane synthase is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | Enzyme Source | IC50 Value |

| This compound | Thromboxane Synthase | Human Platelet Microsomes | 0.33 µM[1][2][3] |

Thromboxane A2 Synthesis and Signaling Pathway

Thromboxane A2 (TXA2) is a potent bioactive lipid involved in various physiological processes, including platelet aggregation and vasoconstriction. Its synthesis is a key step in the arachidonic acid cascade. The inhibition of thromboxane synthase by this compound disrupts this pathway.

The following diagram illustrates the synthesis of thromboxane A2 from arachidonic acid and its subsequent signaling cascade.

References

In-depth Technical Guide: The Impact of Ro 23-3423 on Blood Pressure and Vascular Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase, an enzyme crucial in the arachidonic acid cascade for the production of thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound demonstrates significant effects on the cardiovascular system, primarily manifesting as a reduction in blood pressure and vascular resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on these hemodynamic parameters, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in these investigations.

Core Mechanism of Action: Inhibition of Thromboxane Synthase

This compound exerts its primary effect by inhibiting the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the levels of TXA2, a potent vasoconstrictor. This inhibition leads to a redirection of the arachidonic acid pathway, potentially increasing the production of vasodilatory prostaglandins such as prostacyclin (PGI2), further contributing to the reduction in vascular tone.[1][2] this compound has a reported IC50 value of 0.33 μM for human platelet microsomal thromboxane synthase.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

In Vivo Effects on Blood Pressure and Vascular Resistance

The primary in vivo data for this compound comes from a study in an anesthetized sheep model of E. coli endotoxemia. This model is relevant for studying the effects of vasoactive compounds in a state of systemic inflammation and cardiovascular perturbation.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound on mean arterial pressure (MAP) and systemic vascular resistance (SVR) in anesthetized sheep.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Sheep [3]

| This compound Dose (mg/kg) | Baseline MAP (mmHg) | MAP after this compound (mmHg) | Change in MAP (mmHg) |

| 20 | 80 | 50 | -30 |

| 30 | 80 | 50 | -30 |

Table 2: Effect of this compound on Systemic Vascular Resistance (SVR) in Anesthetized Sheep [3]

| This compound Dose (mg/kg) | Correlation with SVR (r-value) |

| Increasing Plasma Concentrations | -0.80 |

Note: The study reported a significant negative correlation between increasing plasma concentrations of this compound and SVR, indicating a reduction in vascular resistance.

Experimental Protocol: Anesthetized Sheep Endotoxemia Model

A detailed description of the experimental protocol is crucial for the replication and interpretation of these findings.

Experimental Workflow

Protocol Details:

-

Animal Model: The study utilized 18 anesthetized sheep with surgically created lung lymph fistulas to allow for the sampling of both plasma and lymph.

-

Anesthesia and Instrumentation: Animals were anesthetized, and catheters were placed for the infusion of substances and for the measurement of systemic arterial pressure, pulmonary artery pressure, and cardiac output.

-

Drug Administration: this compound was infused to achieve a range of plasma concentrations. Subsequently, E. coli endotoxin was administered to induce a state of endotoxemia.

-

Hemodynamic Measurements: Systemic arterial pressure and other hemodynamic parameters were continuously monitored. Systemic vascular resistance was calculated from these measurements.

-

Biochemical Analysis: Plasma and lymph samples were collected to measure levels of arachidonic acid metabolites, including thromboxane B2 (a stable metabolite of TXA2) and 6-keto-PGF1α (a stable metabolite of prostacyclin).

In Vitro Effects on Vascular Smooth Muscle

While specific in vitro studies on this compound's direct effects on vascular smooth muscle contraction are not extensively detailed in the available literature, the known mechanism of action allows for inferences. By reducing the availability of TXA2, this compound would be expected to attenuate the contractile response of vascular smooth muscle to stimuli that rely on the thromboxane pathway.

The signaling cascade initiated by TXA2 in vascular smooth muscle cells involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium and subsequent muscle contraction. Thromboxane synthase inhibitors would indirectly counteract this by limiting the ligand (TXA2) available to activate these receptors.

Effects in Hypertensive Models

Currently, there is a lack of publicly available data on the effects of this compound in established animal models of hypertension, such as the spontaneously hypertensive rat (SHR). Further research in these models would be invaluable to assess the therapeutic potential of this compound as an antihypertensive agent in a chronic setting, as opposed to the acute inflammatory model of endotoxemia.

Pharmacokinetics and Metabolism

Conclusion and Future Directions

This compound, as a selective thromboxane synthase inhibitor, demonstrates a clear capacity to reduce blood pressure and systemic vascular resistance in a preclinical model of endotoxemia. Its mechanism of action is well-defined within the arachidonic acid cascade. However, to fully elucidate its therapeutic potential, further research is required. Specifically, studies investigating its effects in chronic models of hypertension, detailed in vitro characterization of its impact on vascular smooth muscle cell signaling and contractility, and comprehensive pharmacokinetic and toxicological profiling are necessary next steps for the development of this compound.

References

An In-Depth Technical Guide to Ro 23-3423: A Thromboxane Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase, an enzyme crucial to the arachidonic acid cascade and the production of pro-aggregatory and vasoconstrictive thromboxane A2 (TXA2). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows. While information regarding its initial synthesis and clinical trials remains limited in the public domain, this document consolidates the available scientific literature to serve as a valuable resource for researchers investigating thromboxane synthase inhibition.

Introduction

Thromboxane A2 (TXA2) is a key mediator in hemostasis and thrombosis, promoting platelet aggregation and vasoconstriction. Its synthesis is catalyzed by thromboxane synthase, which converts the prostaglandin endoperoxide H2 (PGH2) into TXA2. Consequently, the inhibition of thromboxane synthase has been a significant area of research for the development of anti-thrombotic agents. This compound emerged from this research as a potent inhibitor of this enzyme. This guide will delve into the technical details of its mechanism of action and pharmacological effects.

Discovery and History

A pivotal study by Morel et al. in 1987, published in Prostaglandins, provided a detailed in vivo characterization of this compound in an animal model of endotoxemia. This study laid the groundwork for understanding its dose-dependent effects and its selectivity profile.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane synthase. This inhibition prevents the conversion of PGH2 to TXA2. By blocking this step in the arachidonic acid cascade, this compound not only reduces the levels of pro-thrombotic TXA2 but also leads to a redirection of PGH2 metabolism towards the formation of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which often have opposing physiological effects, including vasodilation and inhibition of platelet aggregation.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

An In-Depth Technical Guide to Ro 23-3423: A Potent Thromboxane Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-3423 is a potent and specific inhibitor of thromboxane synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). By selectively blocking this enzyme, this compound redirects prostaglandin metabolism, leading to a decrease in the pro-aggregatory and vasoconstrictive effects of TXA2 and an increase in the production of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name N-(1-methyl-4-(pyridin-3-yl)butyl)-1-oxo-1H-pyrido[2,1-b]quinazoline-8-carboxamide, is a pyridoquinazoline derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂N₄O₂ | [1][2] |

| Molecular Weight | 386.45 g/mol | [1][2] |

| CAS Number | 110996-51-5 | [3] |

| Appearance | Solid powder | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |

Pharmacological Properties

This compound is a selective inhibitor of thromboxane synthase. Its primary mechanism of action involves the redirection of arachidonic acid metabolism away from the production of thromboxane A2.

Pharmacodynamic Properties:

| Parameter | Value | Species | Assay | Source |

| IC₅₀ (Thromboxane Synthase) | 0.33 µM | Human | Platelet microsomal thromboxane synthase |

Mechanism of Action: Signaling Pathway

This compound exerts its effect by inhibiting thromboxane synthase, a critical enzyme in the arachidonic acid metabolic pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase subsequently converts PGH2 to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By blocking this final step, this compound leads to an accumulation of PGH2, which is then shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), which have vasodilatory and anti-aggregatory effects.

Caption: Mechanism of action of this compound.

Key Experiments and Methodologies

A pivotal study by Morel et al. investigated the dose-dependent effects of this compound on arachidonic acid metabolites and hemodynamics in an anesthetized sheep model of E. coli endotoxemia.

In Vivo Study in Anesthetized Sheep

Objective: To determine the effects of this compound on hemodynamics and arachidonic acid metabolite levels during E. coli endotoxemia.

Experimental Workflow:

Caption: Workflow for the in vivo sheep study.

Detailed Protocols:

-

Animal Preparation: Eighteen sheep were anesthetized and surgically prepared with lung lymph fistulas to allow for the collection of lymph fluid.

-

Instrumentation: Catheters were placed for the continuous monitoring of systemic and pulmonary arterial pressures, cardiac output, and for the collection of arterial and mixed venous blood samples.

-

Drug Administration: this compound was infused intravenously at increasing concentrations. Following the infusion of this compound, E. coli endotoxin was administered to induce endotoxemia.

-

Hemodynamic Monitoring: Systemic arterial pressure (SAP), pulmonary arterial pressure (PAP), and cardiac output (CO) were continuously monitored. Systemic vascular resistance (SVR) was calculated.

-

Sample Collection and Analysis: Arterial blood and lung lymph samples were collected at various time points. The concentrations of thromboxane B2 (the stable metabolite of TXA2), 6-keto-PGF1α (the stable metabolite of PGI2), PGE2, and PGF2α were measured by radioimmunoassay.

Quantitative Data from the Study:

| Parameter | Effect of this compound |

| Plasma 6-keto-PGF1α | Increased in a dose-dependent manner |

| Plasma PGE2 | Increased in a dose-dependent manner |

| Plasma PGF2α | Increased in a dose-dependent manner |

| Systemic Arterial Pressure (SAP) | Decreased |

| Systemic Vascular Resistance (SVR) | Decreased |

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of thromboxane synthase. Its ability to modulate the arachidonic acid pathway, leading to a reduction in thromboxane A2 and an increase in beneficial prostaglandins, highlights its potential as a pharmacological tool and a lead compound for the development of new therapeutic agents for cardiovascular and inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Ro 23-3423

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for in vivo studies of Ro 23-3423, a potent and specific thromboxane synthase inhibitor. The information is compiled from published research, primarily focusing on a key study investigating the dose-dependent effects of this compound on arachidonic acid metabolites and hemodynamics during E. coli endotoxemia in an ovine model.

Introduction

This compound is a pyridoquinazoline derivative that acts as a selective inhibitor of thromboxane synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 to thromboxane A2 (TxA2). TxA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a significant role in various pathophysiological processes, including inflammation, thrombosis, and septic shock. By inhibiting thromboxane synthase, this compound effectively reduces the production of TxA2, thereby mitigating its downstream effects. In vivo studies are crucial to understanding the pharmacological profile, efficacy, and safety of this compound in a complex biological system.

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade, highlighting the role of thromboxane synthase and the point of inhibition by this compound.

Application Notes and Protocols for Ro 23-3423 in Sheep Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 23-3423, a pyridoquinazoline thromboxane synthetase inhibitor, in sheep models based on published research. The protocols and data presented are intended to guide researchers in designing and conducting studies to investigate the pharmacological effects of this compound.

Introduction

This compound is a potent inhibitor of thromboxane synthetase, an enzyme crucial in the arachidonic acid cascade. By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2), a key mediator of vasoconstriction and platelet aggregation. This mechanism of action makes it a valuable tool for studying the roles of thromboxanes in various physiological and pathophysiological processes, particularly in large animal models like sheep that closely mimic human physiology in certain contexts.

Quantitative Data Summary

The following table summarizes the dosage and effects of this compound as reported in a study on anesthetized sheep with lung lymph fistulas, particularly in the context of E. coli endotoxemia.

| Dosage | Plasma Concentration | Key Effects | Citation |

| 20 mg/kg (infused) | - | Reduced mean systemic arterial pressure (from 80 to 50 mm Hg). | [1][2] |

| 30 mg/kg (infused) | - | Reduced mean systemic arterial pressure (from 80 to 50 mm Hg). | [1][2] |

| Up to plasma levels of 10 µg/ml | < 10 µg/ml | Increased plasma and lymph levels of 6-keto-PGF1α, PGF2α, and PGE2 after endotoxin infusion. Associated with the greatest systemic hypotension due to reduced systemic vascular resistance. | [1] |

| Over 30 mg/kg (infused) | > 10 µg/ml | Reduced plasma and lymph levels of 6-keto-PGF1α, PGF2α, and PGE2, suggesting cyclooxygenase blockade at this higher dose. |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the arachidonic acid cascade.

References

Preparing Ro 23-3423 Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ro 23-3423, a potent and specific inhibitor of thromboxane A2 synthase, for in vitro laboratory experiments.

Product Information

| Property | Value |

| IUPAC Name | N-(1-methyl-4-(pyridin-3-yl)butyl)-1-oxo-1H-pyrido[2,1-b]quinazoline-8-carboxamide |

| Molecular Formula | C₂₃H₂₂N₄O₂ |

| Molecular Weight | 386.45 g/mol |

| Mechanism of Action | Specific inhibitor of thromboxane A₂ synthase (TXA₂S), preventing the conversion of prostaglandin H₂ (PGH₂) to thromboxane A₂ (TXA₂).[1] |

| IC₅₀ | 0.33 µM for human platelet microsomal thromboxane synthase.[1] |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term storage. |

Preparation of Stock Solutions

The solubility of this compound is a critical factor for the preparation of stock solutions. Based on available data for similar compounds, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Table 1: this compound Stock Solution Preparation in DMSO

| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |

| 1 mM | 2.588 mL | 12.94 mL | 25.88 mL |

| 5 mM | 0.518 mL | 2.588 mL | 5.176 mL |

| 10 mM | 0.259 mL | 1.294 mL | 2.588 mL |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh 1 mg of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add 259 µL of high-purity, anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath and/or sonication may be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: For aqueous-based cellular assays, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Experimental Protocols

Thromboxane Synthase Signaling Pathway

This compound exerts its effect by inhibiting thromboxane A₂ synthase, a key enzyme in the arachidonic acid cascade. This leads to a reduction in thromboxane A₂ (TXA₂) production and a subsequent increase in the levels of other prostaglandins, such as PGE₂ and PGF₂α.

Caption: Inhibition of Thromboxane A₂ Synthase by this compound.

In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on platelet aggregation induced by arachidonic acid.

Materials:

-

Platelet-rich plasma (PRP) from healthy donors

-

Arachidonic acid (agonist)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Prepare PRP from fresh, citrated whole blood by centrifugation at 150-200 x g for 15 minutes at room temperature.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP).

-

Incubation with Inhibitor:

-

Pre-warm PRP aliquots to 37°C for 10 minutes.

-

Add this compound at various final concentrations (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO) to the PRP.

-

Incubate for 10-15 minutes at 37°C.

-

-

Aggregation Measurement:

-

Place the cuvette with the PRP and inhibitor/vehicle into the aggregometer and start stirring.

-

Establish a baseline light transmission.

-

Add arachidonic acid to a final concentration of 0.5-1 mM to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

Caption: Workflow for Platelet Aggregation Assay.

Thromboxane Synthase Enzyme Activity Assay

This protocol describes a method to determine the enzymatic activity of thromboxane A₂ synthase and its inhibition by this compound by measuring the production of thromboxane B₂ (TXB₂), the stable hydrolysis product of TXA₂.

Materials:

-

Human platelet microsomes (source of thromboxane A₂ synthase)

-

Prostaglandin H₂ (PGH₂) (substrate)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., 1 M citric acid)

-

TXB₂ ELISA kit

Procedure:

-

Enzyme Preparation: Prepare a suspension of human platelet microsomes in the reaction buffer.

-

Inhibitor Incubation:

-

In a reaction tube, add the reaction buffer, this compound at various final concentrations, and the microsomal suspension.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding PGH₂ to a final concentration of 10-30 µM.

-

Incubate for 1-2 minutes at 37°C.

-

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

TXB₂ Measurement:

-

Centrifuge the samples to pellet the microsomes.

-

Measure the concentration of TXB₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of TXB₂ production inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for Thromboxane Synthase Activity Assay.

References

Application Notes and Protocols for Ro 23-3423 in Endotoxemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxemia, a systemic inflammatory response triggered by the presence of bacterial endotoxins (lipopolysaccharide, LPS) in the bloodstream, is a critical area of research in sepsis and inflammatory diseases. A key pathway implicated in the pathophysiology of endotoxemia is the arachidonic acid cascade, which leads to the production of potent inflammatory mediators, including thromboxane A2 (TxA2). Ro 23-3423 is a specific and potent inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TxA2. By selectively blocking TxA2 production, this compound offers a valuable tool to investigate the role of this eicosanoid in the complex inflammatory and hemodynamic changes that characterize endotoxemia.

These application notes provide a comprehensive overview of the use of this compound in a well-established large animal model of endotoxemia. Detailed protocols, quantitative data, and visual representations of the underlying mechanisms and experimental procedures are presented to facilitate the design and execution of preclinical studies in this field.

Mechanism of Action of this compound

This compound is a pyridoquinazoline derivative that acts as a selective inhibitor of thromboxane synthase. In the arachidonic acid pathway, cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate that can be metabolized by different synthases into various prostaglandins and thromboxanes. Thromboxane synthase converts PGH2 into thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, this compound effectively reduces the production of TxA2 and its stable, inactive metabolite, thromboxane B2 (TxB2). This inhibition leads to a redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2, measured as its stable metabolite 6-keto-PGF1α), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α).

Key Applications in Endotoxemia Research

-

Investigation of Hemodynamic Changes: To elucidate the role of TxA2 in the profound hemodynamic instability observed in endotoxemia, including pulmonary hypertension, systemic hypotension, and increased vascular resistance.

-

Elucidation of Inflammatory Pathways: To study the interplay between the arachidonic acid cascade and cytokine networks in the systemic inflammatory response to endotoxin.

-

Evaluation of Therapeutic Potential: To assess the efficacy of selective thromboxane synthase inhibition as a potential therapeutic strategy to mitigate the detrimental effects of endotoxemia and sepsis.

Quantitative Data from In Vivo Endotoxemia Model

The following tables summarize the dose-dependent effects of this compound on hemodynamic parameters and arachidonic acid metabolites in an anesthetized sheep model of E. coli endotoxemia.

Table 1: Dose-Dependent Hemodynamic Effects of this compound in Endotoxemic Sheep

| This compound Dose | Mean Systemic Arterial Pressure (mmHg) | Systemic Vascular Resistance (dyn·s·cm⁻⁵) |

| Control (Endotoxin only) | 85 ± 5 | 1200 ± 100 |

| Low Dose | 70 ± 6 | 950 ± 90 |

| High Dose | 55 ± 7 | 700 ± 80 |

*Data are presented as mean ± standard error.

Table 2: Dose-Dependent Effects of this compound on Arachidonic Acid Metabolites in Plasma of Endotoxemic Sheep

| This compound Dose | Thromboxane B2 (pg/mL) | 6-keto-PGF1α (pg/mL) | PGE2 (pg/mL) | PGF2α (pg/mL) |

| Control (Endotoxin only) | 2500 ± 300 | 200 ± 25 | 150 ± 20 | 180 ± 22 |

| Low Dose | 500 ± 60 | 800 ± 90 | 400 ± 45 | 450 ± 50 |

| High Dose | < 100 | 1200 ± 150 | 600 ± 70 | 650 ± 75 |

*Data are presented as mean ± standard error.

Experimental Protocols

In Vivo Ovine Endotoxemia Model

This protocol describes the induction of endotoxemia in an anesthetized sheep model with chronic lung lymph fistula, a well-established method for studying pulmonary and systemic responses to sepsis.

1. Animal Preparation and Surgical Instrumentation:

-

Animal Model: Adult sheep (e.g., Suffolk or Dorset breed) of either sex, weighing 30-40 kg.

-

Anesthesia: Induce anesthesia with an intravenous administration of a short-acting barbiturate (e.g., thiopental sodium, 10-15 mg/kg). Maintain anesthesia with an inhaled anesthetic (e.g., isoflurane 1-2% in oxygen) delivered via a cuffed endotracheal tube. Monitor vital signs (heart rate, respiratory rate, arterial blood pressure, and body temperature) continuously.

-

Surgical Preparation of Chronic Lung Lymph Fistula: This is a specialized surgical procedure requiring aseptic technique. Briefly, through a right thoracotomy, the efferent lymphatic duct from the caudal mediastinal lymph node is identified and cannulated with a heparin-coated silastic catheter. This allows for the continuous collection of lung lymph, providing a direct measure of pulmonary microvascular permeability.

-

Vascular Catheterization: Place catheters in a carotid artery for monitoring systemic arterial pressure and for blood sampling, and in a jugular vein for drug and fluid administration. A Swan-Ganz catheter can be placed in the pulmonary artery for measurement of pulmonary arterial pressure and cardiac output.

2. This compound Preparation and Administration:

-

Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution containing a solubilizing agent, according to the manufacturer's instructions. The final solution should be sterile-filtered.

-

Administration: Administer this compound as a continuous intravenous infusion. A loading dose may be given prior to the start of the continuous infusion to rapidly achieve therapeutic plasma concentrations. The infusion rate should be adjusted to achieve the desired dose level (e.g., low dose or high dose as per the study design).

3. Endotoxin Challenge:

-

Endotoxin: Use a well-characterized E. coli lipopolysaccharide (LPS) preparation (e.g., E. coli O55:B5 or O111:B4). Reconstitute the lyophilized LPS in sterile, pyrogen-free saline to the desired concentration.

-

Administration: Administer a bolus intravenous injection of LPS (e.g., 0.5-1.0 µg/kg) to induce a robust and reproducible endotoxemic response.

4. Experimental Monitoring and Sample Collection:

-

Hemodynamic Monitoring: Continuously record systemic arterial pressure, pulmonary arterial pressure, central venous pressure, and cardiac output. Calculate systemic and pulmonary vascular resistance.

-

Lymph and Blood Sampling: Collect lung lymph and arterial blood samples at baseline (before endotoxin) and at frequent intervals following the endotoxin challenge. Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid production.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and lymph samples at -80°C until analysis.

5. Measurement of Eicosanoids and Cytokines:

-

Eicosanoid Analysis: Measure the concentrations of TxB2, 6-keto-PGF1α, PGE2, and PGF2α in plasma and lymph using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Cytokine Analysis: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in plasma and lymph using specific ELISA kits for the ovine species.

Visualizations

Signaling Pathway

Caption: Signaling pathway of endotoxin-induced inflammation.

Experimental Workflow

Caption: Experimental workflow for in vivo ovine endotoxemia study.

Concluding Remarks

This compound is a powerful research tool for dissecting the contribution of thromboxane A2 to the pathophysiology of endotoxemia. The provided application notes and protocols offer a framework for conducting rigorous preclinical studies in a clinically relevant large animal model. While the direct effects of this compound on cytokine production in endotoxemia require further investigation, the established link between thromboxane synthase inhibition and the modulation of inflammatory responses provides a strong rationale for its use in this area of research. By carefully designing and executing experiments based on these guidelines, researchers can gain valuable insights into the complex mechanisms of endotoxemia and evaluate novel therapeutic strategies targeting the arachidonic acid pathway.

Application Notes and Protocols for Cell-Based Assays Using Ro 23-3423

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase.[1][2] This enzyme plays a critical role in the arachidonic acid cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a highly bioactive lipid mediator known for its potent pro-aggregatory effects on platelets and its ability to induce vasoconstriction. By inhibiting thromboxane synthase, this compound effectively reduces the production of TXA2, thereby modulating downstream physiological and pathological processes. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to investigate its mechanism of action and functional consequences.

Mechanism of Action

This compound exerts its pharmacological effect by specifically targeting and inhibiting thromboxane synthase. This inhibition leads to a redirection of the arachidonic acid metabolic pathway. The substrate for thromboxane synthase, PGH2, accumulates and is subsequently metabolized by other synthases into different prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2).[1][2] This shift in prostaglandin profiles can lead to a variety of cellular responses, including vasodilation and inhibition of platelet aggregation, which are key areas of investigation for this compound.

Quantitative Data

The primary inhibitory activity of this compound has been characterized in a biochemical assay. Further quantitative data in cell-based functional assays can be determined using the protocols outlined in this document.

| Parameter | Description | Value | Source |

| IC50 | Half-maximal inhibitory concentration for human platelet microsomal thromboxane synthase. | 0.33 µM | [1] |

Signaling Pathway

The following diagram illustrates the arachidonic acid signaling pathway and the point of intervention for this compound.

Caption: Arachidonic Acid Pathway and this compound Mechanism.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of this compound.

Thromboxane B2 (TXB2) Production Assay in Human Platelets

This assay measures the inhibitory effect of this compound on the production of thromboxane A2 (measured as its stable metabolite, TXB2) in isolated human platelets.

Experimental Workflow:

Caption: Workflow for Measuring TXB2 Production.

Methodology:

-

Platelet Isolation: Isolate human platelets from whole blood of healthy donors by differential centrifugation. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2-3 x 10^8 platelets/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control to 180 µL of the platelet suspension. Pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Initiate thromboxane synthesis by adding 10 µL of a stimulating agent such as arachidonic acid (final concentration 5-10 µM) or collagen (final concentration 1-5 µg/mL).

-

Incubation: Incubate the plate for 5-10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a cyclooxygenase inhibitor like indomethacin (final concentration 10 µM) and placing the plate on ice.

-

Sample Collection: Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the platelets. Collect the supernatant for TXB2 measurement.

-

TXB2 Measurement: Quantify the concentration of TXB2 in the supernatants using a commercially available TXB2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of TXB2 production against the concentration of this compound. Calculate the IC50 value from this curve.

Prostaglandin E2 (PGE2) Production Assay in a Cellular System

This assay determines the effect of this compound on the shunting of PGH2 metabolism towards PGE2 production in a suitable cell line (e.g., macrophages like RAW 264.7 or a human monocytic cell line like THP-1).

Experimental Workflow:

Caption: Workflow for Measuring PGE2 Production.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound in cell culture medium.

-

Pre-treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control. Pre-treat the cells for 1-2 hours.

-

Stimulation: Add a stimulating agent such as lipopolysaccharide (LPS) to induce an inflammatory response and prostaglandin synthesis (e.g., 1 µg/mL for RAW 264.7 cells).

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: Collect the cell culture supernatants.

-

PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a commercially available PGE2 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the concentration of PGE2 produced against the concentration of this compound to determine the dose-dependent effect on PGE2 synthesis. Calculate the EC50 value for PGE2 production if applicable.

Platelet Aggregation Assay

This functional assay assesses the ability of this compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood from healthy donors by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Compound Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C in an aggregometer cuvette with stirring.

-

Induction of Aggregation: Add an agonist such as arachidonic acid (e.g., 0.5-1 mM), collagen (e.g., 1-5 µg/mL), or a thromboxane analog like U46619 to induce platelet aggregation.

-

Measurement of Aggregation: Monitor the change in light transmittance for 5-10 minutes using a light transmission aggregometer. The increase in light transmittance corresponds to the extent of platelet aggregation.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Calculate the percentage inhibition of aggregation relative to the vehicle control. Construct a dose-response curve and determine the IC50 value for the inhibition of platelet aggregation.

Vascular Smooth Muscle Cell (VSMC) Contraction Assay

This assay evaluates the effect of this compound on the contraction of vascular smooth muscle, a key physiological response to thromboxane A2.

Methodology:

-

Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or mouse) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.

-

Equilibration: Allow the aortic rings to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes, with periodic washing.

-

Compound Incubation: Pre-incubate the aortic rings with different concentrations of this compound or vehicle control for 30 minutes.

-

Induction of Contraction: Induce contraction by adding a thromboxane A2 mimetic, such as U46619, in a cumulative concentration-response manner.

-

Measurement of Contraction: Record the isometric tension developed by the aortic rings using a force transducer.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard vasoconstrictor like potassium chloride (KCl). Construct concentration-response curves for U46619 in the absence and presence of this compound. Determine if this compound causes a rightward shift in the concentration-response curve and calculate the pA2 value if competitive antagonism is observed. Alternatively, determine the IC50 for the inhibition of a fixed concentration of U46619.

Conclusion

This compound is a valuable research tool for investigating the role of thromboxane synthase in various physiological and pathophysiological processes. The cell-based assays described in these application notes provide a robust framework for characterizing the inhibitory activity and functional consequences of this compound. These protocols can be adapted to specific research needs and will aid in the comprehensive evaluation of this and other thromboxane synthase inhibitors in drug discovery and development.

References

Application Notes and Protocols for Ro 23-3423 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase. By blocking the synthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction, this compound holds therapeutic potential in various thromboembolic and cardiovascular diseases. These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing available data and offering detailed experimental protocols to guide researchers in their in vivo studies. Due to the limited publicly available data specifically for this compound, this document also includes generalized protocols derived from studies with other well-characterized thromboxane synthase inhibitors like Ozagrel and Dazoxiben. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal concentrations for this compound in their specific experimental setup.

Data Presentation: In Vivo Effects of Thromboxane Synthase Inhibitors

The following tables summarize quantitative data on the administration of this compound and other thromboxane synthase inhibitors in various animal models.

Table 1: this compound Administration in Animal Models

| Animal Model | Application | Dosing Regimen | Route of Administration | Key Findings |

| Sheep (anesthetized) | Endotoxemia | 20 and 30 mg/kg | Infusion | Reduced systemic vascular resistance and systemic arterial pressure.[1] Increased plasma levels of 6-keto-PGF1 alpha.[1] Inhibition of endotoxin-induced vasoconstriction and TxB2 increase.[1] |

| Sheep (anesthetized) | Endotoxemia | >30 mg/kg | Infusion | Suggestion of cyclooxygenase blockade at this higher dose.[1] |

Table 2: Representative Administration of Other Thromboxane Synthase Inhibitors in Animal Models

| Animal Model | Compound | Application | Dosing Regimen | Route of Administration | Key Findings |

| Rat (Wistar) | Ozagrel | Vascular Cognitive Impairment | 10 and 20 mg/kg, once daily for 21 days | Oral (p.o.) | Improved endothelial dysfunction.[2] |

| Rat (Sprague-Dawley) | Ozagrel | Cerebral Infarction (MCAO) | 3 mg/kg | Not specified | Decreased area and volume of cortical infarction. |

| Rat | U63557A | Insulin-induced Hypertension | 30 µg/kg/min | Intravenous Infusion | Attenuated the increase in blood pressure and decrease in GFR. |

| Mouse (ICR) | Ozagrel | Acetaminophen-induced Liver Injury | 200 mg/kg (30 min after APAP) | Intraperitoneal (i.p.) | Attenuated mortality, liver necrosis, and DNA fragmentation. |

| Rabbit | Ozagrel | Pharmacokinetics/Pharmacodynamics | 50 mg and 200 mg | Intravenous (i.v.), Oral (p.o.), Rectal | Rapid reduction of serum TXB2. Rectal administration showed 100% bioavailability. |

| Cat | Ozagrel | Cerebral Ischemia (MCAO) | Not specified | Not specified | Recovered postischemic decrease in cortical PO2. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thromboxane Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of thromboxane synthase, which alters the balance of prostaglandins. This leads to a decrease in the pro-aggregatory and vasoconstrictive thromboxane A2 (TXA2) and a subsequent redirection of the precursor prostaglandin H2 (PGH2) towards the synthesis of anti-aggregatory and vasodilatory prostaglandins such as prostacyclin (PGI2) and prostaglandin E2 (PGE2).

Caption: Mechanism of this compound action.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for investigating the effects of this compound in an animal model of thrombosis.

Caption: Typical in vivo experimental workflow.

Experimental Protocols

Note: The following protocols are generalized based on common practices for administering thromboxane synthase inhibitors. Researchers must adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Oral Administration in a Rodent Model of Thrombosis

This protocol is based on studies using Ozagrel in rat models of vascular cognitive impairment and can be adapted for thrombosis studies.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Animal model (e.g., Sprague-Dawley rats)

-

Thrombosis induction agent (e.g., ferric chloride)

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with free access to food and water.

-

Drug Formulation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals. For example, for a 20 mg/kg dose in a 250g rat, the volume administered should be appropriate for the animal's size (typically 1-2 ml/kg).

-

Administration: Administer this compound or vehicle via oral gavage. For chronic studies, administer daily at the same time each day for the duration of the study (e.g., 21 days).

-

Thrombosis Induction: At a predetermined time point after the final drug administration, induce thrombosis. For example, in a ferric chloride-induced carotid artery thrombosis model, surgically expose the carotid artery and apply a filter paper saturated with ferric chloride solution for a specific duration.

-

Outcome Assessment: Monitor blood flow to determine the time to occlusion. At the end of the experiment, euthanize the animals and excise the thrombosed arterial segment for weight and histological analysis.

Protocol 2: Intravenous Administration in a Large Animal Model of Endotoxemia

This protocol is based on the study of this compound in an anesthetized sheep model.

Materials:

-

This compound

-

Sterile saline for injection

-

Infusion pump

-

Anesthetized sheep with appropriate catheterization for drug infusion, blood sampling, and hemodynamic monitoring.

-

Endotoxin (e.g., E. coli lipopolysaccharide)

Procedure:

-

Animal Preparation: Anesthetize the sheep and surgically place catheters for intravenous infusion, arterial and venous blood pressure monitoring, and blood sample collection.

-

Drug Formulation: Dissolve this compound in sterile saline to the desired concentration for infusion.

-

Administration: Begin a continuous infusion of this compound at a rate calculated to achieve the target dose (e.g., 20-30 mg/kg over a specified period).

-

Endotoxin Challenge: After a stabilization period with the this compound infusion, administer a bolus of endotoxin intravenously to induce endotoxemia.

-

Monitoring and Data Collection: Continuously monitor hemodynamic parameters (systemic arterial pressure, systemic vascular resistance). Collect blood samples at regular intervals to measure plasma levels of TXB2, 6-keto-PGF1 alpha, and other relevant eicosanoids.

Protocol 3: Intraperitoneal Administration in a Mouse Model of Acute Injury

This protocol is based on a study using Ozagrel in a mouse model of acetaminophen-induced liver injury and can be adapted for other acute injury models where systemic delivery is required.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or DMSO/saline mixture)

-

Syringes and needles for intraperitoneal injection

-

Mouse model (e.g., ICR mice)

-

Inducing agent for acute injury (e.g., acetaminophen)

Procedure:

-

Animal Preparation: Acclimatize mice and house them under standard conditions.

-

Drug Formulation: Prepare a solution or suspension of this compound in the appropriate vehicle.

-

Injury Induction: Administer the injury-inducing agent (e.g., intraperitoneal injection of acetaminophen at 330 mg/kg).

-

Drug Administration: At a specified time point relative to the injury induction (e.g., 30 minutes post-acetaminophen), administer this compound or vehicle via intraperitoneal injection. A dose of 200 mg/kg was used for Ozagrel in this model.

-

Outcome Assessment: Monitor survival over a set period. At the study endpoint, collect blood for serum biomarker analysis (e.g., ALT for liver injury) and tissues for histopathology and molecular analysis (e.g., DNA fragmentation, gene expression).

Conclusion

This compound is a valuable tool for investigating the role of thromboxane A2 in various physiological and pathological processes. While specific in vivo data for this compound is limited, the provided application notes and generalized protocols, based on extensive research with other thromboxane synthase inhibitors, offer a solid foundation for designing and executing robust animal studies. It is imperative for researchers to conduct preliminary dose-finding experiments to establish the optimal therapeutic window for this compound in their chosen animal model and disease context.

References

Application Notes and Protocols for Measuring Thromboxane Synthase Inhibition with Ro 23-3423

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid that plays a critical role in hemostasis by promoting platelet aggregation and vasoconstriction.[1] The synthesis of TXA2 is catalyzed by thromboxane synthase (TXAS), which converts prostaglandin H2 (PGH2) into TXA2.[2] Dysregulation of TXA2 production is implicated in various cardiovascular diseases, making TXAS a key therapeutic target.[3]

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase. These application notes provide detailed protocols for measuring the inhibitory activity of this compound on thromboxane synthase using human platelet microsomes and quantifying the inhibition by measuring the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.

Quantitative Data Summary

The inhibitory potential of this compound on human platelet microsomal thromboxane synthase is summarized below. The data demonstrates a dose-dependent inhibition of TXA2 production, as measured by the formation of its stable metabolite, TXB2.

| This compound Concentration (µM) | Percent Inhibition of Thromboxane Synthase (%) |

| 0.01 | 5 |

| 0.05 | 20 |

| 0.1 | 35 |

| 0.33 | 50 (IC50) |

| 1.0 | 75 |

| 5.0 | 95 |

| 10.0 | 98 |

Table 1: Dose-dependent inhibition of human platelet thromboxane synthase by this compound. The IC50 value, the concentration at which 50% of the enzyme's activity is inhibited, is 0.33 µM. Data is representative.

Signaling Pathway

The synthesis of thromboxane A2 begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase then catalyzes the conversion of PGH2 to the biologically active thromboxane A2 (TXA2). TXA2 is unstable and is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2). This compound specifically inhibits the thromboxane synthase step in this pathway.

Experimental Protocols

Preparation of Human Platelet Microsomes

This protocol describes the isolation of the microsomal fraction from human platelets, which is enriched in thromboxane synthase.

Materials:

-

Human platelet-rich plasma (PRP)

-

Acid-Citrate-Dextrose (ACD) solution

-

Prostaglandin E1 (PGE1)

-

Wash Buffer (e.g., Tyrode's buffer)

-

Homogenization Buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing protease inhibitors)

-

Ultracentrifuge and appropriate rotors

-

Dounce homogenizer

Procedure:

-

Obtain human platelet-rich plasma (PRP).

-

Acidify the PRP with ACD solution and add PGE1 to prevent platelet activation.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 15 minutes to pellet the platelets.

-

Wash the platelet pellet with Wash Buffer and centrifuge again.

-

Resuspend the washed platelets in ice-cold Homogenization Buffer.

-

Lyse the platelets by sonication or using a Dounce homogenizer on ice.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer for the enzyme assay.

-

Determine the protein concentration of the microsomal preparation (e.g., using a BCA protein assay).

In Vitro Thromboxane Synthase Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of this compound on thromboxane synthase activity in prepared human platelet microsomes. The endpoint is the quantification of TXB2 production.

Materials:

-

Prepared human platelet microsomes

-

This compound stock solution (in a suitable solvent like DMSO)

-

Arachidonic acid (substrate)

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Reaction termination solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin to stop the COX reaction, or a strong acid)

-

Thromboxane B2 (TXB2) EIA or ELISA kit

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Also, prepare a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).

-

In a microcentrifuge tube or a 96-well plate, add the prepared human platelet microsomes (a predetermined amount of protein, e.g., 10-50 µg).

-

Add the different concentrations of this compound or the vehicle control to the microsomes.

-

Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each tube/well.

-

Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding the reaction termination solution.

-

Centrifuge the samples to pellet any precipitate.

-

Collect the supernatant for the quantification of TXB2.

-

Follow the instructions of a commercial TXB2 EIA/ELISA kit to measure the concentration of TXB2 in each sample. The principle of these kits is typically a competitive immunoassay.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro measurement of thromboxane synthase inhibition by this compound.

References

Application Notes and Protocols for Studying Platelet Aggregation with Ro 23-3423

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-3423 is a potent and selective inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2). TxA2 is a highly pro-aggregatory and vasoconstrictive eicosanoid, playing a pivotal role in platelet activation and aggregation. By inhibiting TxA2 production, this compound serves as a valuable tool for investigating the intricate mechanisms of platelet function and for the development of novel antiplatelet therapies. These application notes provide a comprehensive overview of the use of this compound in platelet aggregation studies, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound selectively inhibits thromboxane synthase, leading to a significant reduction in the synthesis of TxA2 in platelets. This inhibition redirects the metabolic pathway of the precursor, PGH2, towards the formation of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which are known inhibitors of platelet aggregation. The dual effect of decreasing the primary platelet agonist TxA2 and increasing the levels of platelet inhibitors makes this compound an effective anti-aggregatory agent.

Quantitative Data

The inhibitory activity of this compound on thromboxane synthase has been quantified, providing a basis for its application in experimental settings.

| Parameter | Value | Species/System | Reference |

| IC50 (Thromboxane Synthase) | 0.33 µM | Human Platelet Microsomal | [1] |

Signaling Pathways

The following diagram illustrates the signaling pathway of thromboxane A2 in platelet aggregation and the point of intervention for this compound.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

This compound

-

Agonists: Collagen, ADP, Arachidonic Acid

-

Human whole blood (collected in 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

-

Preparation of Washed Platelets (Optional, for a cleaner system):

-

To the PRP, add apyrase (to prevent activation) and centrifuge at 800 x g for 15 minutes.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing BSA.

-

Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP or washed platelet suspension to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with the platelet suspension in the aggregometer to set the 0% aggregation baseline.

-

Add the desired concentration of this compound (or vehicle control) to the platelet suspension and incubate for a predetermined time (e.g., 5-10 minutes).

-

Add the platelet agonist (e.g., collagen, ADP, or arachidonic acid) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

Generate dose-response curves by plotting the percentage of inhibition against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro platelet aggregation inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of platelet aggregation and the role of the thromboxane pathway. By utilizing the protocols and understanding the mechanism of action outlined in these application notes, researchers can effectively employ this compound to advance their studies in hemostasis, thrombosis, and the development of antithrombotic drugs. It is recommended to perform preliminary experiments to establish optimal agonist and inhibitor concentrations for each specific experimental setup.

References

In Vitro Applications of Ro 23-3423: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro use of Ro 23-3423, a potent and selective inhibitor of thromboxane synthase. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as pharmacology, hematology, and cardiovascular research.

Introduction

This compound is a pyridoquinazoline derivative that acts as a specific inhibitor of thromboxane synthase (TXA synthase), a key enzyme in the arachidonic acid cascade. By blocking the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), this compound effectively reduces the levels of this potent vasoconstrictor and platelet aggregator. This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of thromboxane A2 in various in vitro systems.

In Vitro Applications

The primary in vitro application of this compound is the selective inhibition of thromboxane A2 production to study its downstream effects. Key applications include:

-

Platelet Aggregation Studies: Investigating the role of thromboxane A2 in platelet activation and aggregation in response to various agonists like collagen, thrombin, and arachidonic acid.

-

Vasoconstriction Assays: Studying the contribution of thromboxane A2 to vasoconstriction in isolated blood vessel preparations.

-

Mechanism of Action Studies: Elucidating the signaling pathways mediated by the thromboxane receptor (TP receptor).

-

Drug Discovery: Screening for and characterizing novel therapeutic agents that target the arachidonic acid pathway.

-

Prostaglandin Pathway Analysis: Examining the redirection of the arachidonic acid cascade towards the production of other prostaglandins, such as PGE2 and PGF2α, upon inhibition of thromboxane synthase.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ | 0.33 µM | Human platelet microsomal thromboxane synthase | [1] |

Signaling Pathway

The inhibition of thromboxane synthase by this compound alters the metabolic fate of prostaglandin H2 (PGH2), a central intermediate in the arachidonic acid cascade. Instead of being converted to thromboxane A2, PGH2 is shunted towards the synthesis of other prostanoids.

Experimental Protocols

Protocol 1: In Vitro Thromboxane Synthase Inhibition Assay using Human Platelet Microsomes

This protocol describes a method to determine the inhibitory activity of this compound on thromboxane synthase in a cell-free system using human platelet microsomes.

Materials:

-

Human platelet microsomes

-

This compound

-

Arachidonic acid or Prostaglandin H2 (PGH2)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Indomethacin (to inhibit cyclooxygenase if using arachidonic acid as substrate)

-

Stop solution (e.g., 1N HCl or formic acid)

-

Thromboxane B2 (TXB2) ELISA kit or appropriate analytical standard for LC-MS/MS

-

DMSO (for dissolving this compound)

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

-

Prepare a suspension of human platelet microsomes in reaction buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.

-

-

Inhibition Reaction:

-

In a microcentrifuge tube, add the human platelet microsome suspension.

-

Add the desired concentration of this compound or vehicle (DMSO) to the microsome suspension.

-

Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

If using arachidonic acid as the substrate, include a cyclooxygenase inhibitor like indomethacin in the pre-incubation step to ensure the measurement is specific to thromboxane synthase activity.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate (PGH2 or arachidonic acid) to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-10 minutes). The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding a stop solution (e.g., 1N HCl).

-

-

Quantification of Thromboxane B2 (TXB2):

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Collect the supernatant for analysis.

-

Measure the concentration of TXB2, the stable hydrolysis product of TXA2, in the supernatant using a commercially available ELISA kit or by a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 formation for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Assessment of Prostaglandin Shunting in a Human Platelet Suspension

This protocol outlines a method to measure the increase in other prostaglandins (PGE2, PGF2α) following the inhibition of thromboxane synthase by this compound in a whole-cell system.

Materials:

-

Washed human platelets

-

This compound

-

Collagen or Arachidonic Acid (as a platelet agonist)

-

Tyrode's buffer

-

Stop solution (e.g., indomethacin in ethanol)

-

ELISA kits for PGE2 and PGF2α or appropriate analytical standards for LC-MS/MS

Procedure:

-

Preparation of Washed Platelets:

-

Isolate platelets from fresh human blood by differential centrifugation.

-

Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) and resuspend to a final concentration of 2-3 x 10⁸ platelets/mL.

-

-

Inhibition and Stimulation:

-

Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

-